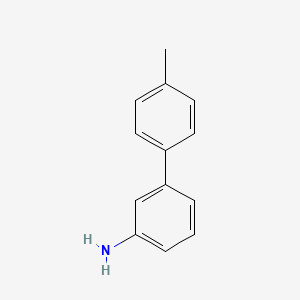

3-(4-Methylphenyl)aniline

Vue d'ensemble

Description

3-(4-Methylphenyl)aniline, also known as p-toluidine, is an aromatic amine with the chemical formula C13H13N. It is a derivative of aniline where a methyl group is substituted at the para position of the phenyl ring. This compound is a colorless to pale yellow liquid and is commonly used in the production of dyes, pharmaceuticals, and pesticides.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

3-(4-Methylphenyl)aniline can be synthesized through several methods. One common method involves the nitration of toluene to produce 4-nitrotoluene, followed by reduction to yield 4-methylaniline. The nitration process typically uses concentrated nitric acid and sulfuric acid as reagents, while the reduction can be achieved using hydrogen gas in the presence of a metal catalyst such as palladium on carbon.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale nitration and reduction processes. The nitration is carried out in continuous flow reactors to ensure efficient mixing and temperature control. The reduction step is typically performed in high-pressure hydrogenation reactors to maximize yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

3-(4-Methylphenyl)aniline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: It can be further reduced to form secondary or tertiary amines.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, such as halogenation, sulfonation, and nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride can be used.

Substitution: Halogenation can be achieved using chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

Oxidation: 4-Methylbenzonitrile or 4-Methylbenzoic acid.

Reduction: N,N-Dimethyl-4-methylaniline.

Substitution: 4-Chloro-3-(4-methylphenyl)aniline or 4-Bromo-3-(4-methylphenyl)aniline.

Applications De Recherche Scientifique

Organic Synthesis

3-(4-Methylphenyl)aniline is widely used as a building block in organic synthesis. It serves as a precursor for the synthesis of various functionalized compounds, including dyes, pharmaceuticals, and agrochemicals.

Table 1: Synthesis Applications of this compound

| Application Type | Example Compounds | Reference |

|---|---|---|

| Dyes | Azo dyes | |

| Pharmaceuticals | Anticancer agents | |

| Agrochemicals | Herbicides |

Case Study: Synthesis of Azo Dyes

A study demonstrated the use of this compound in synthesizing azo dyes through diazotization followed by coupling reactions. These dyes exhibit vibrant colors and are used extensively in textile applications.

Pharmaceutical Applications

In pharmaceuticals, this compound is utilized in the synthesis of various drug compounds. Its derivatives have been explored for their biological activities, including anti-inflammatory and anticancer properties.

Table 2: Pharmaceutical Derivatives of this compound

| Compound Name | Biological Activity | Reference |

|---|---|---|

| N-(4-Methylphenyl)acetamide | Analgesic effects | |

| 4-Methyl-2-phenyl-1H-imidazole | Anticancer activity |

Case Study: Anti-inflammatory Effects

Research has shown that derivatives of this compound possess significant anti-inflammatory properties. A compound derived from it was tested for COX-1/COX-2 inhibition, demonstrating potential for treating inflammatory diseases .

Material Science

In material science, this compound is used in the production of polymers and resins. Its properties make it suitable for enhancing the thermal stability and mechanical strength of materials.

Table 3: Material Science Applications

| Application Type | Specific Use | Reference |

|---|---|---|

| Polymer Production | Thermosetting resins | |

| Coatings | Protective coatings |

Case Study: Thermosetting Resins

A study highlighted the incorporation of this compound in thermosetting resins, which improved their mechanical properties and thermal resistance. This application is crucial for developing high-performance materials used in various industries.

Mécanisme D'action

The mechanism of action of 3-(4-Methylphenyl)aniline involves its interaction with various molecular targets. As an aromatic amine, it can undergo metabolic activation to form reactive intermediates that can bind to cellular macromolecules, leading to potential biological effects. The compound can also participate in redox reactions, influencing cellular oxidative stress pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

Aniline: The parent compound without the methyl group.

2-Methylphenylamine: An isomer with the methyl group at the ortho position.

3-Methylphenylamine: An isomer with the methyl group at the meta position.

Uniqueness

3-(4-Methylphenyl)aniline is unique due to the presence of the methyl group at the para position, which influences its chemical reactivity and physical properties. This substitution pattern can affect the compound’s electron density distribution, making it more reactive in certain electrophilic substitution reactions compared to its isomers .

Activité Biologique

3-(4-Methylphenyl)aniline, also known as p-toluidine, is an aromatic amine that has garnered attention due to its diverse biological activities. This compound's structure, characterized by a methyl group attached to the para position of the phenyl ring, influences its interaction with various biological systems. Understanding its biological activity is crucial for evaluating its potential applications and safety in industrial and pharmaceutical contexts.

- Molecular Formula : C13H13N

- Molecular Weight : 197.25 g/mol

- CAS Number : 400751-16-8

Enzyme Interaction

Research indicates that this compound interacts with several enzymes, influencing biochemical pathways. Notably, its ability to act as a substrate or inhibitor for specific enzymes can lead to significant physiological effects.

- Cytochrome P450 Enzymes : Studies have shown that compounds similar to this compound can modulate the activity of cytochrome P450 enzymes, which are crucial for drug metabolism and synthesis of steroid hormones.

- Aromatic Amines and Carcinogenicity : The compound has been studied for its potential carcinogenic effects, as aromatic amines are known to be mutagenic. The International Agency for Research on Cancer (IARC) has published evaluations regarding the carcinogenic risks associated with similar compounds .

Toxicological Studies

Toxicological assessments have revealed that this compound exhibits varying degrees of toxicity depending on exposure levels and routes.

- Acute Toxicity : Animal studies indicate that high doses can lead to adverse effects, including hepatotoxicity and nephrotoxicity .

- Chronic Exposure : Long-term exposure has been linked to increased risks of bladder cancer in occupational settings where exposure to anilines is prevalent .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Research shows that:

- The position of the methyl group affects the compound's interaction with biological targets.

- Compounds with substitutions at different positions on the phenyl ring exhibit varied potency in receptor binding assays .

Case Study 1: Occupational Exposure

In a cohort study involving workers in dye manufacturing, exposure to this compound was associated with an elevated incidence of urinary bladder cancer. The study highlighted the importance of monitoring exposure levels and implementing safety measures in industrial environments .

Case Study 2: Pharmacological Research

A recent pharmacological study explored the potential of this compound derivatives as anti-cancer agents. The findings suggested that modifications could enhance cytotoxicity against specific cancer cell lines while minimizing toxicity to normal cells .

Data Table: Biological Activity Overview

Propriétés

IUPAC Name |

3-(4-methylphenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N/c1-10-5-7-11(8-6-10)12-3-2-4-13(14)9-12/h2-9H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCYGPGAOVHOANX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80361409 | |

| Record name | 4'-Methyl[1,1'-biphenyl]-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80361409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400751-16-8 | |

| Record name | 4'-Methyl[1,1'-biphenyl]-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80361409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.